4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid
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Overview
Description
4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid is a complex organic compound with a unique structure that includes a thieno[3,2-c]pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid typically involves multiple steps. One common method includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The reaction conditions often involve the use of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in the study of biological pathways and interactions due to its unique structure.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the compound to interact with various biological molecules. The thieno[3,2-c]pyran ring system may also play a role in its biological activity by interacting with specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-({[(tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid
- 4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylic acid derivatives
Uniqueness
The uniqueness of this compound lies in its specific ring structure and the presence of the Boc-protected amino group. This combination of features makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H19NO5S |
---|---|
Molecular Weight |
313.37 g/mol |
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid |
InChI |
InChI=1S/C14H19NO5S/c1-14(2,3)20-13(18)15-7-9-8-6-11(12(16)17)21-10(8)4-5-19-9/h6,9H,4-5,7H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
NAVRFCNEWQZUSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2=C(CCO1)SC(=C2)C(=O)O |
Origin of Product |
United States |
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